1-Difluoromethanesulfonylcyclopropane-1-carboxylic acid
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Overview
Description
1-Difluoromethanesulfonylcyclopropane-1-carboxylic acid is a compound of interest in organic chemistry due to its unique structure and reactivity. It features a cyclopropane ring, which is known for its ring strain and reactivity, combined with a difluoromethanesulfonyl group and a carboxylic acid group. This combination of functional groups makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Difluoromethanesulfonylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor followed by the introduction of the difluoromethanesulfonyl group. One common method involves the reaction of a cyclopropane derivative with difluoromethanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-Difluoromethanesulfonylcyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The difluoromethanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced compounds.
Scientific Research Applications
1-Difluoromethanesulfonylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-Difluoromethanesulfonylcyclopropane-1-carboxylic acid exerts its effects involves interactions with various molecular targets. The difluoromethanesulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The cyclopropane ring’s strain can also influence its reactivity, making it a useful tool in mechanistic studies .
Comparison with Similar Compounds
Similar Compounds
1-Trifluoromethylcyclopropane-1-carboxylic acid: Similar in structure but with a trifluoromethyl group instead of a difluoromethanesulfonyl group.
Cyclopropane-1-carboxylic acid: Lacks the difluoromethanesulfonyl group, making it less reactive in certain types of reactions.
Uniqueness
1-Difluoromethanesulfonylcyclopropane-1-carboxylic acid is unique due to the presence of both the difluoromethanesulfonyl group and the cyclopropane ring. This combination imparts distinct reactivity and makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C5H6F2O4S |
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Molecular Weight |
200.16 g/mol |
IUPAC Name |
1-(difluoromethylsulfonyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H6F2O4S/c6-4(7)12(10,11)5(1-2-5)3(8)9/h4H,1-2H2,(H,8,9) |
InChI Key |
DGLBPBKKYOFABV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=O)O)S(=O)(=O)C(F)F |
Origin of Product |
United States |
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